Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a chlorinated methylphenyl group, and a pyridinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the chlorinated methylphenyl and pyridinylcarbonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Chlorinated Methylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the piperazine ring through nucleophilic substitution reactions.
Attachment of Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with a pyridinylcarbonyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups attached to various functional groups.
Pyridinylcarbonyl derivatives: Compounds with pyridinylcarbonyl groups attached to different core structures.
Uniqueness
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
124444-96-8 |
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Molecular Formula |
C17H20Cl3N3O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C17H18ClN3O.2ClH/c1-13-4-5-15(18)11-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14;;/h2-6,11-12H,7-10H2,1H3;2*1H |
InChI Key |
UUIIMQJKUKVJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
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